REACTION_CXSMILES
|
[S:1](N)(N)(=[O:3])=[O:2].[CH2:6]([NH:13][CH2:14][CH2:15][NH2:16])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>N1C=CC=CC=1>[CH2:6]([N:13]1[CH2:14][CH2:15][NH:16][S:1]1(=[O:3])=[O:2])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
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Name
|
|
Quantity
|
27.12 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(N)N
|
Name
|
|
Quantity
|
42.4 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NCCN
|
Name
|
|
Quantity
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250 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was refluxed under nitrogen for a further 16 hours before the solvent
|
Duration
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16 h
|
Type
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CUSTOM
|
Details
|
was removed under vacuum
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Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane (100 ml)
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Type
|
WASH
|
Details
|
washed with 2N hydrochloric acid (1×100 ml)
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with dichloromethane (2×100 ml)
|
Type
|
WASH
|
Details
|
the combined organic solutions were washed with brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1S(NCC1)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.3 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |